2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine
Overview
Description
“2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine” is a type of triazine compound . Triazines are a special class of heterocyclic compounds that are building blocks for designing biologically important organic molecules .
Synthesis Analysis
The synthesis of triazine derivatives involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The derivatives of 6-aryl-2,4-diamino-1,3,5-triazine are convenient precursors in modern chemical research due to their high thermal stability .Molecular Structure Analysis
The molecular formula of “2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine” is C8H15N5O, and its molecular weight is 197.2376 . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction mechanism involves an addition/N2 elimination/cyclization pathway .Scientific Research Applications
Environmental Impact and Toxicity
Research indicates the environmental implications of s-triazine compounds. A study by Zhang et al. (2019) found that a mixture of s-triazine compounds, including derivatives of Irgarol 1051, exhibited significant phytotoxic effects on various marine species. The toxicity was observed in cyanobacteria, diatoms, macroalgae, and dinoflagellates. This research emphasizes the environmental risk associated with the use of these compounds in marine settings.
Biodegradation and Environmental Persistence
The degradation of Irgarol 1051, a related s-triazine herbicide, and its environmental persistence were explored in studies. Liu et al. (1997) investigated the biotransformation of Irgarol 1051 by the fungus Phanerochaete chrysosporium, revealing partial N-dealkylation as a primary metabolic pathway. Similarly, Ogawa et al. (2004) demonstrated that manganese peroxidase from this fungus could degrade Irgarol 1051. These studies contribute to understanding the environmental fate of s-triazine compounds and their potential accumulation.
Effects on Plant Metabolism
The impact of s-triazines on plant metabolism was explored by Wu et al. (1971). They found that foliar applications of various s-triazine compounds on pea and sweet corn seedlings increased the activity of enzymes related to carbohydrate and nitrogen metabolism. This suggests that s-triazines can affect physiological and biochemical processes in plants.
Other Applications and Studies
- Shastin et al. (1995) synthesized 2-R-amino-4,6-bis(trinitromethyl)-1,3,5-triazines and examined their structural properties, contributing to the broader understanding of triazine chemistry.
- Abuknesha & Griffith (2005) developed a polyclonal antiserum to Irgarol 1051, aiding in the measurement of this antifouling compound in environmental samples.
properties
IUPAC Name |
2-N-tert-butyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-8(2,3)13-6-10-5(9)11-7(12-6)14-4/h1-4H3,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYISQLUXXBNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879248 | |
Record name | N-tert-Butyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine | |
CAS RN |
30125-64-5 | |
Record name | Desethylterbumeton | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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